N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxybenzamide
N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
578700-82-0
VCID:
VC0385002
InChI:
InChI=1S/C19H20ClNO4S/c1-25-18-7-3-5-15(11-18)19(22)21(17-8-9-26(23,24)13-17)12-14-4-2-6-16(20)10-14/h2-7,10-11,17H,8-9,12-13H2,1H3
SMILES:
COC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3
Molecular Formula:
C19H20ClNO4S
Molecular Weight:
393.9g/mol
N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxybenzamide
CAS No.: 578700-82-0
Main Products
VCID: VC0385002
Molecular Formula: C19H20ClNO4S
Molecular Weight: 393.9g/mol
CAS No. | 578700-82-0 |
---|---|
Product Name | N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxybenzamide |
Molecular Formula | C19H20ClNO4S |
Molecular Weight | 393.9g/mol |
IUPAC Name | N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |
Standard InChI | InChI=1S/C19H20ClNO4S/c1-25-18-7-3-5-15(11-18)19(22)21(17-8-9-26(23,24)13-17)12-14-4-2-6-16(20)10-14/h2-7,10-11,17H,8-9,12-13H2,1H3 |
Standard InChIKey | WOEGTBFKNBUDND-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
PubChem Compound | 3810321 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume